IDO Inhibitory Potency: 164-Fold Superior to 1-Methyltryptophan in a Direct Head-to-Head Enzymatic Assay
Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate inhibits recombinant human indoleamine 2,3-dioxygenase (IDO) with an IC₅₀ of 2 μM, compared to 328 μM for the reference IDO inhibitor 1-methyltryptophan (1-MT), representing a 164-fold improvement in potency measured under identical assay conditions in the same study [1]. Within the same compound series, it exhibited intermediate potency relative to the most active analog 5-(2-methoxyphenyl)-1H-1,2,3-triazole (IC₅₀ = 1.028 μM) and was 3-fold more potent than 5-(4-methoxyphenyl)-1H-1,2,3-triazole (IC₅₀ = 6 μM) [1].
| Evidence Dimension | IDO enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2 μM (2000 nM) |
| Comparator Or Baseline | 1-Methyltryptophan (1-MT): IC₅₀ = 328 μM; 5-(4-bromophenyl)-1H-1,2,3-triazole: IC₅₀ = 1.256 μM; 5-(4-methoxyphenyl)-1H-1,2,3-triazole: IC₅₀ = 6 μM; 1H-benzotriazole: IC₅₀ = 2.57 μM |
| Quantified Difference | 164-fold more potent than 1-MT; 1.6-fold less potent than 5-(4-bromophenyl) analog; 3-fold more potent than 5-(4-methoxyphenyl) analog; 1.3-fold more potent than 1H-benzotriazole |
| Conditions | Recombinant human IDO, pH 6.5, 37 °C, in vitro enzymatic assay (Huang et al., Eur. J. Med. Chem. 2011) |
Why This Matters
This establishes the compound as a validated IDO inhibitor scaffold with potency substantially exceeding the field-standard 1-MT, making it relevant for laboratories developing next-generation IDO-targeted cancer immunotherapeutics.
- [1] Enzyme Information System (BRENDA). IC₅₀ values for IDO (EC 1.13.11.52) inhibitors extracted from Huang et al. (2011). https://www.enzyme-information.de/search_result.php (accessed 2026-04-29). View Source
